molecular formula C12H25N B13318336 2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine

2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine

Cat. No.: B13318336
M. Wt: 183.33 g/mol
InChI Key: XNKAUUKCGUHACQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexane ring substituted with two methyl groups at the 3 and 4 positions, and a 2-methylpropan-1-amine group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclohexane derivative, followed by the addition of an alkyl halide to introduce the 2-methylpropan-1-amine group.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of precursor compounds under high pressure and temperature. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Halides, alkoxides, thiolates

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simple cycloalkane with a six-membered ring.

    Methylcyclohexane: A cyclohexane derivative with a single methyl group.

    Dimethylcyclohexane: Cyclohexane derivatives with two methyl groups at various positions.

Uniqueness

2-(3,4-Dimethylcyclohexyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

2-(3,4-dimethylcyclohexyl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H25N/c1-9-5-6-11(7-10(9)2)12(3,4)8-13/h9-11H,5-8,13H2,1-4H3

InChI Key

XNKAUUKCGUHACQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)C(C)(C)CN

Origin of Product

United States

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